molecular formula C17H20N2O2 B7758265 (Z)-2-hydroxy-N'-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide

(Z)-2-hydroxy-N'-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide

Cat. No.: B7758265
M. Wt: 284.35 g/mol
InChI Key: APJTXVJSIQTGHG-SDXDJHTJSA-N
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Description

(Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide typically involves the reaction of benzohydrazide with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps are as follows:

    Starting Materials: Benzohydrazide and (2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one).

    Reaction Conditions: The reaction mixture is heated under reflux in an appropriate solvent such as ethanol or methanol.

    Catalyst: An acid catalyst like hydrochloric acid or sulfuric acid is added to facilitate the reaction.

    Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate, followed by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using large quantities of benzohydrazide and the aldehyde or ketone.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Purification: Utilizing industrial-scale purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic and electronic properties.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

Medically, (Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide is explored for its antimicrobial and anticancer properties. Studies have demonstrated its efficacy against certain bacterial strains and cancer cell lines.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide involves its interaction with specific molecular targets. It acts by binding to the active site of enzymes, thereby inhibiting their activity. The compound’s hydrazone group plays a crucial role in this binding process, forming stable complexes with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide
  • 4-amino-N’-(2-bromophenyl)ethylidene]butanehydrazide

Uniqueness

(Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and enzymes sets it apart from other similar compounds.

Properties

IUPAC Name

2-hydroxy-N-[(Z)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11(2)13-9-8-12(3)15(10-13)18-19-17(21)14-6-4-5-7-16(14)20/h4-8,13,20H,1,9-10H2,2-3H3,(H,19,21)/b18-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJTXVJSIQTGHG-SDXDJHTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1=NNC(=O)C2=CC=CC=C2O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CCC(C/C1=N/NC(=O)C2=CC=CC=C2O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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